molecular formula C15H21NO10S2 B3028074 (2R)-2-Hydroxy-2-phenethylglucosinolate CAS No. 155450-31-0

(2R)-2-Hydroxy-2-phenethylglucosinolate

Cat. No.: B3028074
CAS No.: 155450-31-0
M. Wt: 439.5 g/mol
InChI Key: GAPDDBFHNYHZIS-LXFDRBQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Hydroxy-2-phenethylglucosinolate is a naturally occurring compound found in certain plants, particularly those in the Brassicaceae family. This compound is part of the glucosinolate family, which are sulfur-containing compounds known for their role in plant defense mechanisms and potential health benefits in humans.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxy-2-phenethylglucosinolate typically involves the enzymatic conversion of amino acids into glucosinolates. This process includes several steps:

    Amino Acid Conversion: The amino acid phenylalanine is converted into phenylacetaldoxime.

    Formation of Thiohydroximate: Phenylacetaldoxime is then converted into thiohydroximate.

    Glucosylation: Thiohydroximate undergoes glucosylation to form the glucosinolate core structure.

    Side Chain Modification: The final step involves the hydroxylation of the side chain to produce this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified plants or microbial fermentation processes. These methods aim to enhance the yield and purity of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds such as isothiocyanates, nitriles, and thiocyanates.

    Oxidation: Can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into simpler sulfur-containing compounds.

Common Reagents and Conditions

    Hydrolysis: Myrosinase enzyme, water.

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Isothiocyanates: Known for their potential anticancer properties.

    Nitriles: Can have various biological activities.

    Thiols: Important in plant defense mechanisms.

Scientific Research Applications

(2R)-2-Hydroxy-2-phenethylglucosinolate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various bioactive compounds.

    Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of natural pesticides and flavoring agents.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-phenethylglucosinolate involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive compounds such as isothiocyanates. These compounds can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Glucoraphanin: Another glucosinolate found in broccoli, known for its anticancer properties.

    Sinigrin: Found in mustard seeds, hydrolyzes to form allyl isothiocyanate.

    Gluconasturtiin: Found in watercress, hydrolyzes to form phenethyl isothiocyanate.

Uniqueness

(2R)-2-Hydroxy-2-phenethylglucosinolate is unique due to its specific hydroxylation pattern, which can influence its biological activity and the types of bioactive compounds formed upon hydrolysis. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPDDBFHNYHZIS-LXFDRBQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Hydroxy-2-phenethylglucosinolate
Reactant of Route 2
(2R)-2-Hydroxy-2-phenethylglucosinolate
Reactant of Route 3
(2R)-2-Hydroxy-2-phenethylglucosinolate
Reactant of Route 4
(2R)-2-Hydroxy-2-phenethylglucosinolate
Reactant of Route 5
(2R)-2-Hydroxy-2-phenethylglucosinolate
Reactant of Route 6
(2R)-2-Hydroxy-2-phenethylglucosinolate

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